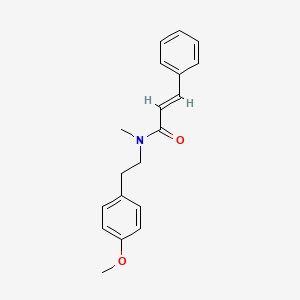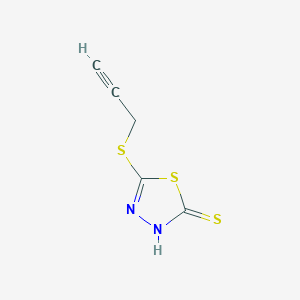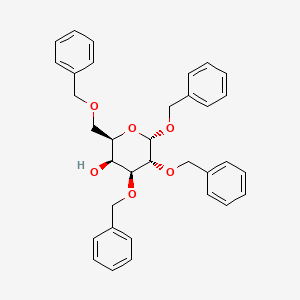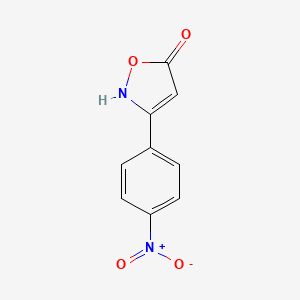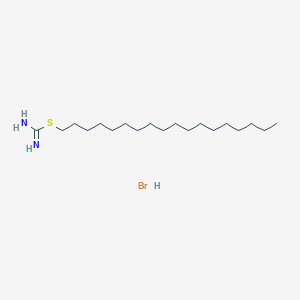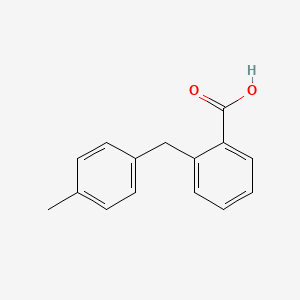
1,2-二硫杂环-3-戊醇
描述
“1,2-Dithiolane-3-pentanol” is also known as "5-(1,2-Dithiolan-3-yl)-1-pentanol" . It has a molecular formula of C8H16OS2 . The average mass of the molecule is 192.342 Da and the monoisotopic mass is 192.064255 Da .
Synthesis Analysis
The synthesis of 1,2-dithiolanes can be achieved by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine . The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure .
Molecular Structure Analysis
The molecular structure of 1,2-Dithiolane-3-pentanol consists of a five-membered 1,2-dithiolane ring . This ring structure is inherent in naturally occurring α-lipoic acid (LA), also known as thioctic acid .
Chemical Reactions Analysis
1,2-Dithiolanes exhibit unique capabilities of reversible polymerization owing to the ring strain of the five-membered 1,2-dithiolanes . This feature benefits the development of disulfide-mediated degradable or recyclable polymers . Sulfur in 1,2-dithiolane is nucleophilic in nature and easily alkylated with alkyl halide or trimethyloxonium tetrafluoroborate to form 1,2-dithiolium salts .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dithiolane-3-pentanol include an average mass of 192.342 Da and a monoisotopic mass of 192.064255 Da .
科学研究应用
电极表面改性
1,2-二硫杂环-3-戊醇衍生物已用于改性电极表面。一项研究证明了使用二茂铁甲基 1,2-二硫杂环-3-戊酸酯衍生物用于此目的。该化合物粘附在金表面,并具有氧化还原活性二茂铁基团,使改性电极在各种介质中具有电活性 (Tsutsumi 等,1992)。
缓蚀
乙烯二硫缩醛衍生物,包括与 1,2-二硫杂环-3-戊醇相关的化合物,已显示出在酸性环境中抑制铜腐蚀的有效性。这些化合物形成保护膜在金属表面,从而防止腐蚀 (Fiala 等,2007)。
肽化学
1,2-二硫杂环环系在肽化学中具有显着的应用。涉及使用 1,2-二硫杂环衍生物合成趋化三肽的研究突出了其在生物功能和化学反应性中的重要性 (Morera 等,2002)。
增强的药理活性
基于 1,2-二硫杂环结构的硫辛酸类似物已被开发用于增强药理活性。这些类似物在心脏缺血再灌注动物模型中显示出希望,具有与二硫杂环特定对映异构体相关的细胞保护功效 (Kates 等,2014)。
生物燃料生产
1,2-二硫杂环-3-戊醇衍生物与生物燃料生产相关。代谢工程已被用于创建用于生产戊醇异构体的微生物菌株,戊醇异构体可用作生物燃料 (Cann & Liao, 2009)。
巯基醇的合成
研究表明 1,3-二硫杂环,与 1,2-二硫杂环-3-戊醇密切相关,可用于合成仲巯基醇。这涉及用正丁基锂对 1,3-二硫杂环进行碎片化,然后进行各种硫羰基反应 (Wilson 等,1980)。
钢的缓蚀
1,2-二硫杂环-3-戊酸 (DLP) 已对其在硫酸中对 X65 钢的缓蚀性能进行了测试。它有效地抑制腐蚀,被认为是一种混合型缓蚀剂 (Tao, 2019)。
作用机制
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes offers a versatile dynamic chemistry platform to design materials inherent in dynamic properties . Due to the dynamic covalent nature of disulfide bonds, the ROP of 1,2-dithiolanes can be triggered by several methodologies to control the architectures and self-assembly of the resulting polymers . This opens up many opportunities in the fabrication of smart materials .
属性
IUPAC Name |
5-(dithiolan-3-yl)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRLRSXHPJCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459400 | |
| Record name | 1,2-Dithiolane-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
539-55-9 | |
| Record name | 1,2-Dithiolane-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


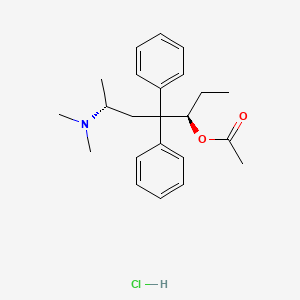

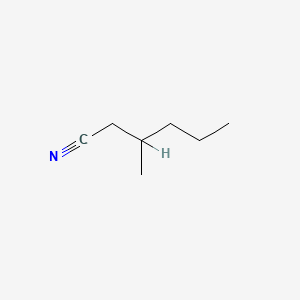
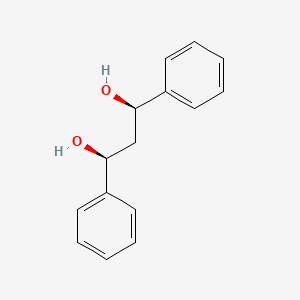

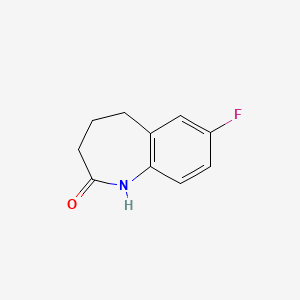
![1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea](/img/structure/B3271028.png)
